

# Flupyrsulfuron-methyl CAS number and chemical properties

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## Compound of Interest

Compound Name: *Flupyrsulfuron*

Cat. No.: *B117110*

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## Flupyrsulfuron-methyl: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical properties, mechanism of action, and analytical protocols for the herbicide **Flupyrsulfuron-methyl**. The information is intended for researchers, scientists, and professionals in drug development and related fields.

### Core Chemical Properties

**Flupyrsulfuron-methyl** is a selective, post-emergence sulfonylurea herbicide. It is most commonly available as its sodium salt, **Flupyrsulfuron-methyl-sodium**, to enhance its water solubility and stability in formulations.<sup>[1][2]</sup>

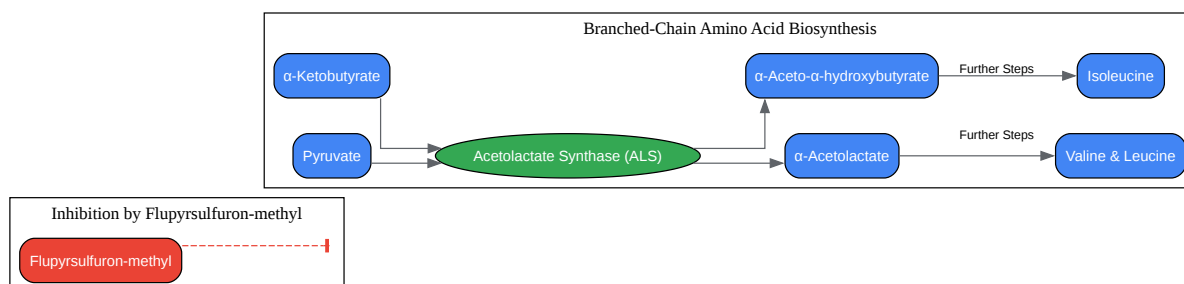
### Quantitative Chemical Data

The chemical and physical properties of **Flupyrsulfuron-methyl** and its sodium salt are summarized in the table below for easy comparison.

Property	Flupyrsulfuron-methyl	Flupyrsulfuron-methyl-sodium
CAS Number	144740-53-4[3][4]	144740-54-5[5][6]
Molecular Formula	C <sub>15</sub> H <sub>14</sub> F <sub>3</sub> N <sub>5</sub> O <sub>7</sub> S[3]	C <sub>15</sub> H <sub>13</sub> F <sub>3</sub> N <sub>5</sub> NaO <sub>7</sub> S[5][6]
Molecular Weight	465.36 g/mol	487.34 g/mol [5]
Melting Point	165–170 °C	172-173 °C[5]
Boiling Point	Decomposes before boiling[1]	Decomposes before boiling[1]
Water Solubility	0.6 g/L (at 25 °C)	62.7 mg/L (at 20°C, pH 5), 603 mg/L (at 20°C, pH 6)[5]
pKa	Not available	4.94 (at 25 °C)[1][5]
LogP (o/w)	1.889 (estimated)[7]	0.960[5]

## Mechanism of Action: Inhibition of Acetolactate Synthase

**Flupyrsulfuron-methyl** is a potent and selective inhibitor of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[8] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants and microorganisms. By inhibiting ALS, **Flupyrsulfuron-methyl** disrupts protein synthesis, leading to the cessation of cell division and plant growth, and ultimately, plant death. This pathway is absent in animals, which contributes to the herbicide's low mammalian toxicity.



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Caption: Inhibition of the Acetolactate Synthase (ALS) pathway by **Flupyrsulfuron-methyl**.

## Experimental Protocols

### Analysis of Flupyrsulfuron-methyl by High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol outlines a general method for the quantitative analysis of **Flupyrsulfuron-methyl** in formulated products.

#### 1. Reagents and Materials:

- **Flupyrsulfuron-methyl** analytical standard of known purity
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Orthophosphoric acid or Formic acid (HPLC grade)
- Volumetric flasks (100 mL)

- Syringe filters (0.22  $\mu\text{m}$ )
- Mortar and pestle or grinder (for solid formulations)

## 2. Instrumentation:

- High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.
- Analytical column: C18 (e.g., 250 mm x 4.6 mm, 5  $\mu\text{m}$  particle size).

## 3. Preparation of Standard Solution:

- Accurately weigh approximately 10 mg of the **Flupyrsulfuron**-methyl analytical standard into a 100 mL volumetric flask.
- Dissolve the standard in acetonitrile and fill to the mark. This yields a standard concentration of approximately 100 mg/L.
- Filter the solution through a 0.22  $\mu\text{m}$  syringe filter before injection.

## 4. Preparation of Sample Solution:

- For Liquid or Suspension Formulations:
  - Thoroughly homogenize the sample.
  - Accurately weigh a sufficient amount of the sample, estimated to contain 9-11 mg of **Flupyrsulfuron**-methyl, into a 100 mL volumetric flask.
  - For suspension formulations, add 5 mL of water to disperse the sample.
  - Add approximately 70 mL of acetonitrile and sonicate if necessary to ensure complete dissolution of the active ingredient.
  - Allow the solution to cool to ambient temperature and then fill to the mark with acetonitrile.
  - Filter the solution through a 0.22  $\mu\text{m}$  syringe filter before injection.
- For Solid Formulations:

- Homogenize the sample using a mortar and pestle or a grinder.
- Accurately weigh a subsample, estimated to contain 9-11 mg of **Flupyrsulfuron-methyl**, into a 100 mL volumetric flask.
- Dispersion with a small amount of water (e.g., 10%) may be beneficial prior to solvent addition.
- Add approximately 70 mL of acetonitrile and sonicate to dissolve the active ingredient.
- Allow the solution to cool to ambient temperature and fill to the mark with acetonitrile.
- Filter the solution through a 0.22 µm syringe filter before injection.

#### 5. HPLC Conditions:

- Mobile Phase: A mixture of acetonitrile and water (e.g., 35:65 v/v) with 0.1% orthophosphoric acid or formic acid to adjust the pH to approximately 2.0-2.2.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
- Column Temperature: Ambient.
- UV Detection Wavelength: 220-340 nm (the optimum wavelength should be determined by analyzing the standard with a photodiode array detector).

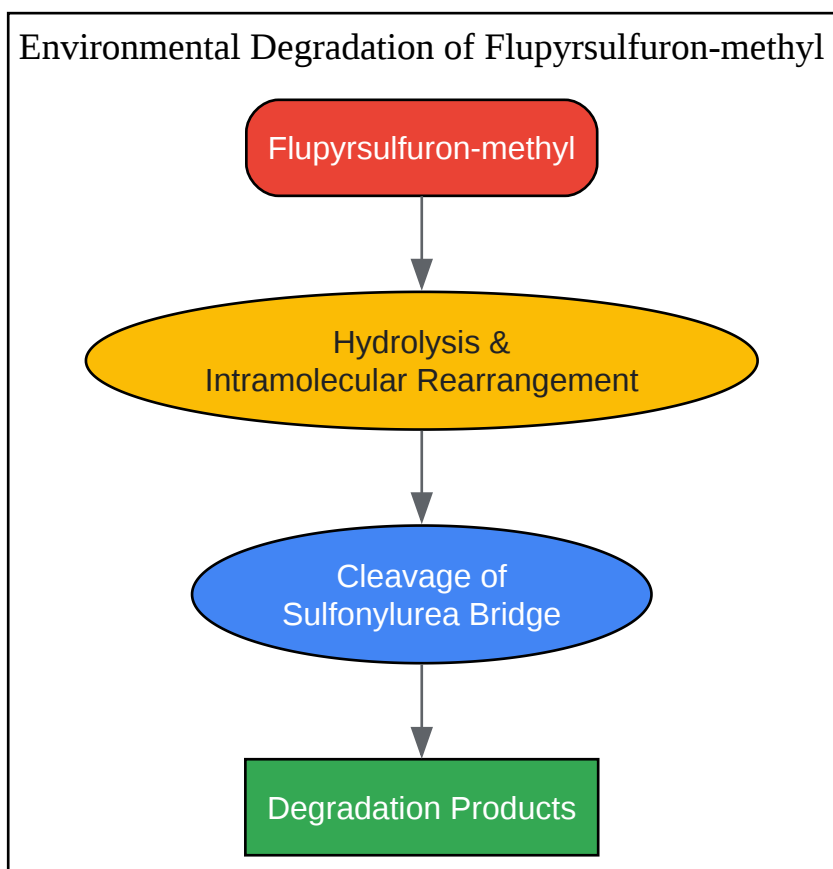
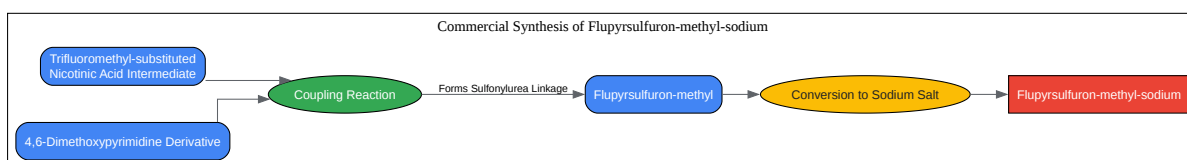
6. Calculation: The concentration of **Flupyrsulfuron-methyl** in the sample can be calculated using the following formula:

**Flupyrsulfuron-methyl (%) = (Area of Sample / Area of Standard) x (Weight of Standard / Weight of Sample) x Purity of Standard**

## Synthesis and Degradation Pathways

### Commercial Synthesis of Flupyrsulfuron-methyl-sodium

The commercial synthesis of **Flupyr sulfuron-methyl-sodium** is a multi-step process. It typically begins with the formation of a 4,6-dimethoxypyrimidine derivative, which is then coupled with a trifluoromethyl-substituted nicotinic acid intermediate. This reaction forms the critical sulfonylurea linkage. The resulting methyl ester is then converted to its sodium salt to improve water solubility.[1]



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